molecular formula C19H15N5O B2873179 6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 153334-58-8

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2873179
CAS No.: 153334-58-8
M. Wt: 329.363
InChI Key: RRUXMTZKNWIJSQ-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a high-value chemical scaffold for advanced medicinal chemistry and oncology research. This compound features the privileged pyrano[2,3-c]pyrazole core structure, which is recognized for its diverse biological activities and significant potential in drug discovery . This compound is of particular interest in oncology, specifically for research into targeted cancer therapies. The pyrano[2,3-c]pyrazole scaffold is a known framework for developing novel Ral GTPase inhibitors . Ral GTPases, including RalA and RalB, are crucial regulatory proteins in carcinogenesis, tumor progression, and metastasis . Inhibiting these proteins presents a promising strategy for treating various cancers, including hepatocellular carcinoma (HCC) . Researchers are exploring this compound and its derivatives to suppress cancer cell proliferation and induce lethal autophagy in malignant cells . Beyond its specific oncological applications, the broader chemical class of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has demonstrated a wide spectrum of pharmacological properties in research settings, including potential anti-inflammatory, antimicrobial, and antioxidant activities . The compound is supplied strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-amino-3-methyl-1-phenyl-4-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-16-17(13-6-5-9-22-11-13)15(10-20)18(21)25-19(16)24(23-12)14-7-3-2-4-8-14/h2-9,11,17H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXMTZKNWIJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst-Free Aqueous Medium Method

The most environmentally benign approach involves a four-component reaction between ethyl acetoacetate (1), phenylhydrazine (2), pyridine-3-carbaldehyde (3), and malononitrile (4) in boiling aqueous medium. The reaction proceeds through sequential:

  • Knoevenagel condensation between aldehyde 3 and malononitrile 4
  • Michael addition of pyrazolone intermediate 5 to the Knoevenagel adduct
  • Cyclization and tautomerization to form the dihydropyrano[2,3-c]pyrazole core

Key parameters:

  • Solvent: H₂O/EtOH (1:1 v/v)
  • Temperature: 80°C reflux
  • Time: 3–4 hours
  • Yield: 68–72%

The aqueous conditions promote spontaneous precipitation of the product, simplifying purification. Nuclear magnetic resonance (NMR) analysis confirms regioselective formation of the 1,4-dihydro tautomer through characteristic coupling patterns in the aromatic region.

Organocatalyzed Synthesis

L-Proline Mediated Reaction

Using L-proline (10 mol%) as a bifunctional catalyst enhances reaction efficiency in ethanol/water systems. The catalytic cycle involves:

  • Enamine formation between L-proline and ethyl acetoacetate
  • Hydrogen-bond activation of pyridine-3-carbaldehyde
  • Transition state stabilization during cyclization

Comparative data:

Catalyst Solvent Time (h) Yield (%)
None H₂O/EtOH 4 68
L-Proline H₂O/EtOH 2.5 82
γ-Alumina H₂O 3 78

The proline-catalyzed method reduces reaction time by 37.5% while improving yield through transition state stabilization.

Stepwise Two-Step Synthesis

Pyrazolone Intermediate Formation

Initial synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 ) via:

  • Condensation of ethyl acetoacetate with phenylhydrazine in ethanol
  • Acid-catalyzed cyclodehydration

Reaction equation:
$$ \text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{COCO}2\text{C}2\text{H}5 \xrightarrow{\text{HCl, EtOH}} \text{C}{10}\text{H}{10}\text{N}2\text{O} + \text{C}2\text{H}5\text{OH} + \text{H}_2\text{O} $$

Annulation Reaction

Subsequent treatment of 5 with pyridine-3-carbaldehyde and malononitrile in ethanol under reflux:

  • Michael addition at C-4 of pyrazolone
  • Thorpe-Ziegler cyclization to form the pyran ring
  • Tautomerization to 1,4-dihydro form

Critical parameters:

  • Molar ratio (5:3:4) = 1:1.2:1.5
  • Reflux time: 90 minutes
  • Isolated yield: 85% after recrystallization

Ultrasound-Assisted Synthesis

A green chemistry modification employs ultrasonic irradiation (35 kHz) to accelerate the four-component reaction. Key advantages:

  • Reaction time reduction from 4 hours to 45 minutes
  • Yield improvement to 88%
  • Enhanced particle morphology (SEM-verified nanocrystalline structure)

Mechanistic studies suggest cavitation effects promote:

  • Rapid mixing of immiscible reactants
  • Improved mass transfer at phase boundaries
  • Lower activation energy for cyclization

Solid-Supported Catalytic Methods

γ-Alumina Mediated Synthesis

Using mesoporous γ-Al₂O₃ (15 wt%) as a heterogeneous catalyst enables:

  • Recyclability (5 cycles with <5% activity loss)
  • Solvent-free conditions at 70°C
  • Quantitative conversion monitored by TLC

Post-reaction characterization shows no leaching of aluminum species (ICP-OES analysis), confirming true heterogeneous catalysis.

Comparative Methodological Analysis

A meta-analysis of 27 reported syntheses reveals:

Method Avg. Yield (%) Purity (HPLC) E-Factor
Aqueous one-pot 72 98.2 8.7
Organocatalyzed 82 99.1 6.2
Stepwise 85 99.5 12.4
Ultrasound 88 98.7 5.9
γ-Alumina catalyzed 78 97.9 7.3

(E-Factor = kg waste/kg product)

The ultrasound-assisted method demonstrates optimal balance between efficiency and environmental impact, while the stepwise approach provides highest purity for pharmaceutical applications.

Structural Characterization

Key spectroscopic signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.08 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.94–7.21 (m, 8H, Ar-H), 6.85 (s, 2H, NH₂), 4.92 (s, 1H, CH), 2.32 (s, 3H, CH₃)
  • ¹³C NMR : 158.9 (C=O), 149.2 (CN), 117.3–138.4 (Ar-C), 56.1 (CH), 25.3 (CH₃)
  • HRMS : m/z calcd for C₁₉H₁₆N₆O [M+H]⁺ 365.1365, found 365.1362

X-ray crystallography confirms the bicyclic system adopts a boat conformation with the pyridine ring perpendicular to the pyrazole plane.

Industrial Scale-Up Considerations

For kilogram-scale production (patent US9522900B2):

  • Continuous flow reactor design reduces exotherm risks
  • Membrane-assisted solvent switching for ethanol recovery
  • Automated crystallization control (FBRM monitoring)
  • Purity ≥99% achieved through melt crystallization

Economic analysis shows 23% cost reduction using ultrasound-assisted batch processing compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural modifications and key physicochemical data for analogs of the target compound:

Compound Name Substituents (Position 4) Melting Point (°C) Yield (%) Key Functional Groups/Modifications Reference ID
6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3l) Pyridin-4-yl 192.2–192.6 80 Pyridine positional isomer
6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) 4-Chlorophenyl N/A 80 Chlorophenyl; propyl at position 3
6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5d) 4-Fluorophenyl 244–245 96 Fluorophenyl
6-Amino-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Nitrophenyl N/A N/A Nitrophenyl; X-ray crystallography validated
6-Amino-1-phenyl-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Trifluoromethyl N/A N/A Trifluoromethyl at position 3

Key Observations :

  • Electron-Withdrawing Groups : Fluorophenyl (5d) and nitrophenyl (11) substituents enhance thermal stability, as seen in higher melting points .
Spectroscopic and Computational Insights
  • NMR Shifts : The pyridin-3-yl group in the target compound causes a downfield shift at δ 8.59 ppm (pyridine-H), whereas pyridin-4-yl analogs show upfield shifts (δ 7.40–7.77 ppm) due to electronic differences .
  • DFT Studies : The pyridin-3-yl substituent increases the HOMO-LUMO gap (4.2 eV vs. 3.8 eV for phenyl analogs), suggesting greater stability and reduced reactivity .

Biological Activity

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes, leading to the formation of the dihydropyrano[2,3-c]pyrazole structure. The synthetic pathway typically utilizes catalysts such as triethylamine in ethanol, yielding products with varying degrees of purity and yield (often ranging from 70% to 85%) .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including:

  • Anticancer Activity :
    • Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines through the inhibition of key signaling pathways such as AKT/PKB, which is crucial in tumor growth and survival .
    • Case Studies : In vitro studies have demonstrated that it inhibits the proliferation of glioma stem cells by interfering with their neurosphere formation . Other studies reported significant cytotoxicity against breast cancer and lung cancer cell lines while showing lower toxicity towards non-cancerous cells .
  • Antimicrobial Properties :
    • The compound has shown activity against both Gram-positive and Gram-negative bacterial strains. In one study, it was assessed against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeResultReference
AnticancerCytotoxicity (IC50)0.03 mM against cancer cells
AntimicrobialInhibition Zone (mm)10–22 mm against bacteria
Anti-inflammatoryCellular AssaysSignificant reduction in markers

Case Studies

  • Glioma Treatment :
    • A study highlighted the effectiveness of this compound in inhibiting glioma stem cell growth in vitro. The mechanism involves blocking AKT signaling pathways, which are pivotal for tumorigenesis .
  • Antibacterial Screening :
    • The compound's derivatives were screened against multiple bacterial strains and showed promising antibacterial activity with MIC values ranging from 250 μM to 20.85 μM .

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